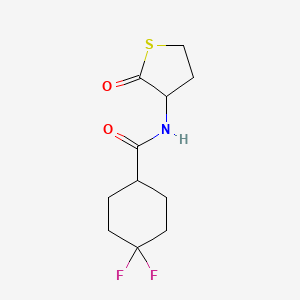![molecular formula C14H21FN4O B15113748 N-{1-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-yl}-N-methylacetamide](/img/structure/B15113748.png)
N-{1-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-yl}-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-yl}-N-methylacetamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a fluorine atom and an isopropyl group, as well as a pyrrolidine ring attached to an acetamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-yl}-N-methylacetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions. For example, a fluorinated pyrimidine derivative can be obtained by reacting a fluorinated benzylamine with a suitable aldehyde in the presence of a base.
Introduction of the Isopropyl Group: The isopropyl group is introduced through an alkylation reaction using isopropyl bromide or a similar reagent.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed by cyclization of an appropriate precursor, such as a 1,4-diketone, in the presence of a reducing agent.
Attachment of the Acetamide Group: The final step involves the attachment of the acetamide group through an amidation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-{1-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-yl}-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
N-{1-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-yl}-N-methylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Drug Development: The compound serves as a lead compound in the development of new drugs for various diseases.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reagent in chemical reactions.
Wirkmechanismus
The mechanism of action of N-{1-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-yl}-N-methylacetamide involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-{1-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-yl}-N-methylacetamide shares structural similarities with other pyrrolidine and pyrimidine derivatives, such as:
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Fluorinated pyrimidines
Uniqueness
- The unique combination of a fluorinated pyrimidine ring and a pyrrolidine ring with an acetamide group distinguishes this compound from other similar compounds. This unique structure contributes to its specific biological activity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C14H21FN4O |
|---|---|
Molekulargewicht |
280.34 g/mol |
IUPAC-Name |
N-[1-(5-fluoro-6-propan-2-ylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide |
InChI |
InChI=1S/C14H21FN4O/c1-9(2)13-12(15)14(17-8-16-13)19-6-5-11(7-19)18(4)10(3)20/h8-9,11H,5-7H2,1-4H3 |
InChI-Schlüssel |
RSBFUUGFGXMJKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=NC=N1)N2CCC(C2)N(C)C(=O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15113672.png)
![6-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B15113679.png)
![2-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B15113681.png)
![N-{1-[(1,4-dioxan-2-yl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine](/img/structure/B15113683.png)

![N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B15113700.png)

![6-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)morpholin-3-one](/img/structure/B15113709.png)
![6-cyclopropyl-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-4-amine](/img/structure/B15113714.png)
![6-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B15113717.png)
![3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B15113720.png)
![1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-3-amine](/img/structure/B15113725.png)
![N-methyl-N-[1-(4-methylpyrimidin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B15113730.png)
![1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidine-2-carboxamide](/img/structure/B15113732.png)
